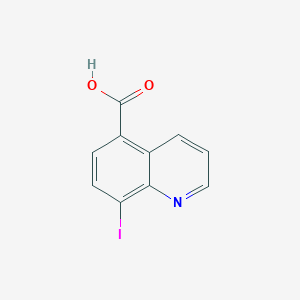

8-Iodoquinoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H6INO2 |

|---|---|

Molecular Weight |

299.06 g/mol |

IUPAC Name |

8-iodoquinoline-5-carboxylic acid |

InChI |

InChI=1S/C10H6INO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |

InChI Key |

DVXKISJZPRMDBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)I)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 8-Iodoquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoquinoline-5-carboxylic acid is a halogenated derivative of the quinoline carboxylic acid scaffold, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of an iodine atom at the 8-position and a carboxylic acid at the 5-position of the quinoline ring system imparts unique electronic and steric properties that can influence its biological activity and material characteristics. This technical guide provides a summary of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a hypothetical signaling pathway based on the activities of structurally related molecules.

Physical and Chemical Properties

A comprehensive compilation of the physical and chemical properties of this compound is presented below. It is important to note that while some data is available from predictive models, experimental values for several key properties remain to be reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆INO₂ | [1] |

| Molecular Weight | 299.06 g/mol | [1] |

| CAS Number | 1427082-96-9 | [1] |

| Appearance | Not explicitly reported; likely a solid. | - |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | 440.6 ± 30.0 °C (Predicted) | [1] |

| Density | 1.975 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Not experimentally determined. General solubility for similar quinoline carboxylic acids suggests potential solubility in DMSO. | - |

| pKa | 0.87 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). A small, powdered sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

The solubility of this compound can be assessed in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane). A known amount of the compound is added to a specific volume of the solvent at a controlled temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined, typically by spectrophotometry or by evaporating the solvent and weighing the residue.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized.

Mandatory Visualizations

Hypothetical Signaling Pathway Inhibition

Quinoline carboxylic acid derivatives have been identified as inhibitors of various enzymes, including 2-oxoglutarate (2OG)-dependent oxygenases. The following diagram illustrates a hypothetical mechanism by which this compound might inhibit such an enzyme, leading to downstream cellular effects.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis and subsequent characterization of this compound.

References

An In-Depth Technical Guide to 8-Iodoquinoline-5-carboxylic acid

CAS Number: 1427082-96-9

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 8-Iodoquinoline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain data, this document focuses on the foundational information available and provides context based on the known properties and reactivities of structurally similar quinoline derivatives.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1427082-96-9 | Chemical Supplier Databases |

| Molecular Formula | C₁₀H₆INO₂ | Calculated |

| Molecular Weight | 299.06 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C2=C1C=CC=N2)I)C(=O)O | Calculated |

| InChI Key | Not Available | - |

| Appearance | Not Specified | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

Synthesis and Characterization

Postulated Synthetic Pathway

A potential synthetic route to this compound could involve the iodination of a quinoline-5-carboxylic acid precursor. Alternatively, a cyclization reaction, such as a modified Combes or Doebner-von Miller synthesis, utilizing an appropriately substituted and iodinated aniline derivative could be employed. The general workflow for such a synthetic approach is outlined below.

Caption: Postulated synthetic workflow for this compound.

Characterization

The structural confirmation of this compound would typically involve a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline ring system, with chemical shifts influenced by the electron-withdrawing carboxylic acid and iodo substituents. A downfield signal for the carboxylic acid proton. |

| ¹³C NMR | Signals corresponding to the ten carbon atoms of the quinoline core and the carboxylic acid group. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=C and C=N stretching vibrations of the quinoline ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, and a characteristic isotopic pattern due to the presence of iodine. |

Potential Applications in Drug Development

While no specific biological activities for this compound have been reported, the quinoline scaffold is a well-established pharmacophore in numerous therapeutic areas. The introduction of an iodo-substituent and a carboxylic acid moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Antimicrobial and Anticancer Potential

Derivatives of quinoline are known to exhibit a broad range of biological activities, including antimicrobial and anticancer effects. The presence of a halogen, such as iodine, can enhance these properties. It is plausible that this compound could be investigated for similar activities. The proposed mechanism of action for many quinoline-based drugs involves the inhibition of key enzymes or the disruption of cellular processes.

Role as a Synthetic Intermediate

This compound can serve as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted to other functional groups, such as esters, amides, or alcohols, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The iodo-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular diversity.

Caption: Potential utility in medicinal chemistry.

Conclusion

This compound represents an under-investigated molecule with potential for application in drug discovery and as a synthetic building block. While specific experimental data is currently scarce in the public domain, this technical guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further research is warranted to fully elucidate the synthetic accessibility, physicochemical properties, and biological activity of this compound, which may unveil its potential as a valuable tool for researchers in the life sciences.

An In-depth Technical Guide to 8-Iodoquinoline-5-carboxylic acid

This technical guide provides a comprehensive overview of the available scientific information on 8-Iodoquinoline-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited specific data on this particular molecule in publicly accessible literature, this guide also incorporates general principles and methodologies applicable to the broader class of quinoline carboxylic acids to provide a functional context for research and development.

Core Molecular Data

This compound is a derivative of quinoline, a bicyclic heteroaromatic compound. The introduction of an iodine atom at the 8th position and a carboxylic acid group at the 5th position defines its unique chemical structure and potential for further chemical modification and biological activity.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₆INO₂ | [1] |

| Molecular Weight | 299.06 g/mol | N/A |

| CAS Number | 1427082-96-9 | [1] |

Note: The molecular weight is calculated from the molecular formula.

Synthesis and Characterization

General Synthetic Approaches

The synthesis of the quinoline core can be achieved through several classic methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses. For the introduction of substituents at specific positions, multi-step synthetic sequences are typically required. A plausible, though not experimentally verified, approach to this compound could involve the synthesis of a suitably substituted aniline precursor followed by cyclization to form the quinoline ring, with subsequent iodination and carboxylation steps.

Below is a generalized workflow for the synthesis of substituted quinoline carboxylic acids.

Caption: Generalized synthetic workflow for substituted quinoline carboxylic acids.

Characterization

The structural confirmation of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the substitution pattern on the quinoline ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid and the aromatic system.

Potential Biological Activity and Applications

While no specific biological activities or signaling pathway modulations have been reported for this compound, the quinoline scaffold is a well-known privileged structure in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.

The presence of a carboxylic acid group can influence the pharmacokinetic properties of a molecule, potentially impacting its solubility, cell permeability, and interaction with biological targets. The iodine atom, a halogen, can modulate the lipophilicity and metabolic stability of the compound and may participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Given the activities of other substituted quinolines, this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. However, without experimental data, its therapeutic potential remains speculative.

Conclusion

This compound is a chemical entity with a defined structure and molecular weight. While detailed experimental protocols and biological data are currently lacking in the public domain, its structural features suggest that it could be a valuable building block for the synthesis of more complex molecules and a candidate for biological screening. Further research is necessary to elucidate its chemical reactivity, pharmacological properties, and potential therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this and related quinoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 8-Iodoquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 8-iodoquinoline-5-carboxylic acid, a specialized quinoline derivative. Due to the absence of a direct, one-pot synthesis in published literature, this guide details a multi-step approach, commencing with the construction of the quinoline core, followed by a series of functional group interconversions. The methodologies provided are based on established chemical principles and reactions commonly employed in heterocyclic chemistry.

I. Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a four-step sequence starting from a substituted aniline. This pathway involves the formation of the quinoline ring system, followed by nitration, reduction, and finally, a Sandmeyer reaction to introduce the iodo group.

Caption: Proposed synthesis pathway for this compound.

II. Experimental Protocols

The following protocols are detailed for each step of the proposed synthesis. Note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of Quinoline-5-carboxylic Acid via Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In this step, 3-aminobenzoic acid is reacted with pyruvic acid and an aldehyde (e.g., formaldehyde or its equivalent) to construct the quinoline-5-carboxylic acid core.

-

Reactants:

-

3-Aminobenzoic acid

-

Pyruvic acid

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-aminobenzoic acid and concentrated hydrochloric acid.

-

Heat the mixture with stirring until the 3-aminobenzoic acid hydrochloride dissolves.

-

Cool the solution and add pyruvic acid, followed by the portion-wise addition of paraformaldehyde.

-

Heat the reaction mixture to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield quinoline-5-carboxylic acid.

-

Step 2: Nitration of Quinoline-5-carboxylic Acid

The nitration of the quinoline ring system typically occurs at the 5- and 8-positions.[3] By starting with quinoline-5-carboxylic acid, the 5-position is blocked, directing nitration to the 8-position.

-

Reactants:

-

Quinoline-5-carboxylic acid

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

-

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add quinoline-5-carboxylic acid to concentrated sulfuric acid with stirring.

-

Once the substrate is fully dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 8-nitroquinoline-5-carboxylic acid.

-

Step 3: Reduction of 8-Nitroquinoline-5-carboxylic Acid

The nitro group at the 8-position is reduced to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[4]

-

Reactants:

-

8-Nitroquinoline-5-carboxylic acid

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Suspend 8-nitroquinoline-5-carboxylic acid in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux with stirring for 3-5 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 8-aminoquinoline-5-carboxylic acid.

-

Step 4: Sandmeyer Reaction to Yield this compound

The final step involves the conversion of the 8-amino group to an 8-iodo group via a Sandmeyer reaction. This two-part process first involves the formation of a diazonium salt, which is then displaced by iodide.

-

Reactants:

-

8-Aminoquinoline-5-carboxylic acid

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (concentrated)

-

Potassium iodide (KI)

-

-

Procedure:

-

Diazotization:

-

Dissolve 8-aminoquinoline-5-carboxylic acid in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Filter the precipitate, wash with a solution of sodium thiosulfate to remove any excess iodine, and then with cold water.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

-

-

III. Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are estimates based on typical yields for analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Doebner-von Miller Reaction | 3-Aminobenzoic Acid | Quinoline-5-carboxylic Acid | 40-60 |

| 2 | Nitration | Quinoline-5-carboxylic Acid | 8-Nitroquinoline-5-carboxylic Acid | 70-85 |

| 3 | Reduction | 8-Nitroquinoline-5-carboxylic Acid | 8-Aminoquinoline-5-carboxylic Acid | 80-95 |

| 4 | Sandmeyer Reaction | 8-Aminoquinoline-5-carboxylic Acid | This compound | 60-75 |

IV. Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of intermediates and the final product.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. organic chemistry - What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Novel and Efficient Synthetic Pathway to 8-Iodoquinoline-5-carboxylic Acid: A Technical Guide for Researchers

For correspondence: --INVALID-LINK--

Abstract

8-Iodoquinoline-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Traditional synthetic routes to this compound can be challenging, often involving harsh conditions and yielding mixtures of regioisomers. This in-depth technical guide presents a novel, multi-step synthetic pathway to this compound with a focus on high regioselectivity and efficiency. The core of this methodology lies in a directed C-H functionalization strategy, leveraging a rhodium(III)-catalyzed iodination of a quinoline N-oxide intermediate to achieve precise installation of the iodine atom at the C8 position. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations to enable researchers, scientists, and drug development professionals to successfully implement this synthesis in their laboratories.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique electronic and structural properties of the quinoline scaffold make it a privileged motif in drug design. In particular, halogenated quinoline carboxylic acids serve as key intermediates in the synthesis of complex molecules with diverse biological activities.

The synthesis of specifically substituted quinolines, such as this compound, presents a significant synthetic challenge. Classical methods for the iodination of the quinoline ring often result in poor regioselectivity, leading to the formation of multiple isomers that are difficult to separate. This guide outlines a modern, four-step synthetic approach designed to overcome these limitations. The proposed pathway begins with the construction of the quinoline-5-carboxylic acid backbone via a Doebner-von Miller reaction, followed by protection of the carboxylic acid moiety. The key innovation is the use of an N-oxide as a directing group to facilitate a highly regioselective rhodium(III)-catalyzed iodination at the C8 position. The final step involves the deprotection of the carboxylic acid to yield the target compound.

Overall Synthetic Strategy

The novel synthesis of this compound is accomplished through a four-step sequence as depicted in the workflow diagram below. This strategy prioritizes regiochemical control in the critical iodination step.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with expected yields and reaction parameters.

Step 1: Synthesis of Quinoline-5-carboxylic Acid

The quinoline-5-carboxylic acid backbone is constructed using the Doebner-von Miller reaction.[1][2][3]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 3-aminobenzoic acid (10.0 g, 72.9 mmol), pyruvic acid (6.42 g, 72.9 mmol), and benzaldehyde (7.74 g, 72.9 mmol) in ethanol (100 mL) is prepared.

-

Concentrated hydrochloric acid (10 mL) is added cautiously to the stirred mixture.

-

The reaction mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the mixture is poured into ice-water (200 mL).

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford quinoline-5-carboxylic acid.

| Parameter | Value |

| Reactants | 3-Aminobenzoic acid, Pyruvic acid, Benzaldehyde |

| Solvent | Ethanol |

| Catalyst | Concentrated Hydrochloric Acid |

| Temperature | Reflux |

| Reaction Time | 4 hours |

| Yield | ~75% |

| Table 1: Reaction parameters for the synthesis of Quinoline-5-carboxylic Acid. |

Step 2: Protection of the Carboxylic Acid and N-Oxidation

The carboxylic acid is protected as an ethyl ester, followed by oxidation of the quinoline nitrogen.

2a. Esterification of Quinoline-5-carboxylic Acid

Experimental Protocol:

-

Quinoline-5-carboxylic acid (10.0 g, 57.7 mmol) is suspended in absolute ethanol (150 mL).

-

The mixture is cooled in an ice bath, and thionyl chloride (6.3 mL, 86.6 mmol) is added dropwise with stirring.[4]

-

The reaction mixture is then heated to reflux for 6 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl quinoline-5-carboxylate.

| Parameter | Value |

| Reactant | Quinoline-5-carboxylic Acid |

| Reagent | Thionyl Chloride, Ethanol |

| Temperature | Reflux |

| Reaction Time | 6 hours |

| Yield | ~90% |

| Table 2: Reaction parameters for the synthesis of Ethyl Quinoline-5-carboxylate. |

2b. N-Oxidation of Ethyl Quinoline-5-carboxylate

Experimental Protocol:

-

To a solution of ethyl quinoline-5-carboxylate (10.0 g, 49.7 mmol) in dichloromethane (100 mL), m-chloroperoxybenzoic acid (m-CPBA, 12.9 g, 74.5 mmol) is added portion-wise at 0 °C.[5]

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to give ethyl quinoline-5-carboxylate N-oxide.

| Parameter | Value |

| Reactant | Ethyl Quinoline-5-carboxylate |

| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

| Yield | ~85% |

| Table 3: Reaction parameters for the synthesis of Ethyl Quinoline-5-carboxylate N-oxide. |

Step 3: Regioselective C8-Iodination and Deoxygenation

This step represents the core of the novel synthesis, achieving highly selective iodination at the 8-position.[6][7][8]

3a. Rhodium(III)-Catalyzed C8-Iodination

Experimental Protocol:

-

In a sealed tube, ethyl quinoline-5-carboxylate N-oxide (5.0 g, 22.8 mmol), [RhCp*Cl2]2 (0.70 g, 1.14 mmol, 5 mol%), and AgSbF6 (1.56 g, 4.56 mmol, 20 mol%) are combined.

-

N-Iodosuccinimide (NIS, 6.15 g, 27.4 mmol) and 1,2-dichloroethane (DCE, 50 mL) are added.

-

The mixture is stirred at 80 °C for 12 hours.

-

After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is purified by column chromatography to afford ethyl 8-iodoquinoline-5-carboxylate N-oxide.

| Parameter | Value |

| Reactant | Ethyl Quinoline-5-carboxylate N-oxide |

| Catalyst | [RhCp*Cl2]2, AgSbF6 |

| Iodine Source | N-Iodosuccinimide (NIS) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Yield | ~70% |

| Table 4: Reaction parameters for the C8-Iodination. |

3b. Deoxygenation of the N-Oxide

Experimental Protocol:

-

Ethyl 8-iodoquinoline-5-carboxylate N-oxide (5.0 g, 14.6 mmol) is dissolved in a 1:1 mixture of ethanol and water (100 mL).

-

Iron powder (4.08 g, 73.0 mmol) and ammonium chloride (0.78 g, 14.6 mmol) are added.[9]

-

The mixture is heated to reflux for 2 hours.

-

The hot solution is filtered through Celite, and the filtrate is concentrated.

-

The residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield ethyl 8-iodoquinoline-5-carboxylate.

| Parameter | Value |

| Reactant | Ethyl 8-iodoquinoline-5-carboxylate N-oxide |

| Reagents | Iron powder, Ammonium chloride |

| Solvent | Ethanol/Water (1:1) |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Yield | ~95% |

| Table 5: Reaction parameters for the Deoxygenation. |

Step 4: Hydrolysis to this compound

The final step is the deprotection of the ethyl ester to yield the target carboxylic acid.[10]

Experimental Protocol:

-

Ethyl 8-iodoquinoline-5-carboxylate (5.0 g, 15.3 mmol) is dissolved in a mixture of ethanol (50 mL) and water (50 mL).

-

Sodium hydroxide (1.22 g, 30.6 mmol) is added, and the mixture is heated to reflux for 3 hours.

-

After cooling, the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified to pH 3-4 with 2M HCl.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound.

| Parameter | Value |

| Reactant | Ethyl 8-iodoquinoline-5-carboxylate |

| Reagent | Sodium Hydroxide |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 3 hours |

| Yield | ~92% |

| Table 6: Reaction parameters for the Hydrolysis. |

Proposed Mechanism for C8-Iodination

The high regioselectivity of the iodination step is attributed to the directing effect of the N-oxide group in the rhodium-catalyzed C-H activation process.

Alternative Synthetic Consideration: Sandmeyer Reaction

An alternative, more traditional approach to introduce the 8-iodo functionality is through the Sandmeyer reaction, starting from 8-aminoquinoline. While this method does not involve C-H activation, it serves as a useful benchmark for comparison.

This route, however, would necessitate the synthesis of 8-aminoquinoline-5-carboxylic acid as a starting material, which can also be challenging.

Conclusion

The synthetic pathway detailed in this guide offers a robust and highly regioselective method for the preparation of this compound. The key to this efficient synthesis is the strategic use of an N-oxide directing group to facilitate a rhodium(III)-catalyzed C-H iodination at the C8 position, a transformation that is difficult to achieve using conventional methods. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the broader exploration and application of this important chemical entity.

References

- 1. iipseries.org [iipseries.org]

- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium(III)-catalyzed C-C bond formation of quinoline N-oxides at the C-8 position under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pr.ibs.re.kr [pr.ibs.re.kr]

- 9. tandfonline.com [tandfonline.com]

- 10. connectsci.au [connectsci.au]

An In-depth Technical Guide to 8-Iodoquinoline-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers quinoline derivatives; however, specific research on 8-iodoquinoline-5-carboxylic acid and its direct derivatives is limited. This guide synthesizes available information on related compounds to provide a foundational understanding and to propose methodologies for the synthesis and evaluation of this specific chemical scaffold.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents. Their diverse pharmacological activities include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The introduction of a halogen atom, such as iodine, into the quinoline ring can significantly modulate the biological activity of the parent compound. This guide focuses on the synthesis, potential biological activities, and experimental evaluation of this compound and its derivatives, a specific scaffold with potential for further investigation in drug discovery.

Synthesis of this compound and Its Derivatives

Proposed Synthesis of this compound

The synthesis of the core molecule could likely be achieved through the direct iodination of quinoline-5-carboxylic acid. Research has shown that quinoline can be iodinated at the 5- and 8-positions using a mixture of iodine and silver sulfate in concentrated sulfuric acid.[1] Adapting this method would be the most direct approach.

Experimental Protocol: Proposed Iodination of Quinoline-5-carboxylic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add quinoline-5-carboxylic acid and silver sulfate to concentrated (98%) sulfuric acid.

-

Addition of Iodine: Heat the mixture to 150-200°C. Slowly add a solution of iodine in concentrated sulfuric acid to the reaction mixture.

-

Reaction: Maintain the temperature and continue stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Purification: The resulting precipitate, containing a mixture of mono- and di-iodinated products, can be filtered, washed with water, and purified using column chromatography or recrystallization to isolate the desired this compound.

Synthesis of this compound Derivatives

From the parent carboxylic acid, various derivatives such as esters and amides can be synthesized through standard organic chemistry transformations.

Experimental Protocol: Synthesis of this compound Esters

-

Activation (optional): For less reactive alcohols, convert the carboxylic acid to its more reactive acyl chloride. To a solution of this compound in an inert solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride and a catalytic amount of dimethylformamide (DMF). Stir the reaction at room temperature until the conversion to the acyl chloride is complete.

-

Esterification:

-

From Acyl Chloride: Add the desired alcohol and a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution of the acyl chloride. Stir at room temperature until the reaction is complete as monitored by TLC.

-

Direct Esterification (Fischer-Speier): Dissolve this compound in an excess of the desired alcohol and add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Heat the mixture to reflux, removing the water formed, until the reaction is complete.

-

-

Work-up and Purification: Quench the reaction, extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Experimental Protocol: Synthesis of 8-Iodoquinoline-5-carboxamides

-

Acyl Chloride Formation: Prepare the 8-iodoquinoline-5-carbonyl chloride as described in the esterification protocol.

-

Amidation: Slowly add the prepared acyl chloride solution to a solution of the desired primary or secondary amine and a base (e.g., triethylamine) in an inert solvent at 0°C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash with aqueous acid, base, and brine, dry over an anhydrous salt, and concentrate. Purify the resulting amide by recrystallization or column chromatography.

Biological Activities and Mechanism of Action

Direct biological data for this compound derivatives is scarce. However, based on structurally related compounds, their potential biological activities can be inferred.

Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxyquinoline, including those with iodine substitutions, are well-documented for their antimicrobial and antifungal properties.[2][3] For instance, 8-hydroxy-7-iodo-5-quinolinesulfonic acid has shown activity against various Candida and dermatophyte species.[3] It is plausible that this compound derivatives will also exhibit such activities. The mechanism is often attributed to the chelation of essential metal ions required for microbial growth and enzyme function.

Table 1: In Vitro Antifungal Activity of Related 8-Hydroxyquinoline Derivatives [3]

| Compound | Organism | MIC Range (µg/mL) |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida spp. | 0.031–2 |

| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp. | 1–512 |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2–1024 |

Enzyme Inhibition

Quinoline carboxylic acids have been identified as inhibitors of various enzymes. For example, certain quinoline-4-carboxylic acid derivatives are known inhibitors of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[4][5] Other quinoline carboxylic acids have shown inhibitory activity against protein kinase CK2.[6] The this compound scaffold may also interact with specific enzymatic targets, a hypothesis that warrants experimental validation.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Grow the microbial strains (bacteria or fungi) in an appropriate broth medium overnight at the optimal temperature. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for yeast).

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbe in medium without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Proposed Workflow for Synthesis and Evaluation

Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Mechanism of Action: Metal Chelation

Caption: Hypothetical metal chelation mechanism of 8-iodoquinoline derivatives leading to enzyme inhibition.

Conclusion

The this compound scaffold represents an under-explored area within the broader field of quinoline chemistry. Based on the known biological activities of structurally related compounds, these derivatives hold promise as potential antimicrobial and enzyme-inhibiting agents. The synthetic and evaluative frameworks provided in this guide offer a starting point for researchers to further investigate this chemical space. Future work should focus on the successful synthesis of the core molecule and a library of its derivatives, followed by comprehensive biological screening to elucidate their therapeutic potential and establish clear structure-activity relationships.

References

- 1. pjsir.org [pjsir.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Iodoquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoquinoline compounds, a class of heterocyclic aromatic organic molecules, have garnered significant scientific interest due to their broad spectrum of biological activities. The incorporation of an iodine atom into the quinoline scaffold can profoundly influence the compound's physicochemical properties, leading to enhanced potency and novel mechanisms of action. This technical guide provides an in-depth overview of the core biological activities of iodoquinoline compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for pivotal assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying molecular mechanisms.

Anticancer Activity of Iodoquinoline Compounds

Several iodoquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Notably, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), an established antimicrobial agent, has been repurposed and extensively studied for its anticancer properties.

Quantitative Data: Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Clioquinol and other iodoquinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Clioquinol | HuCCT1 (Cholangiocarcinoma) | ~25 | [1][2] |

| Clioquinol | Huh28 (Cholangiocarcinoma) | ~30 | [1][2] |

| Clioquinol | Raji (Burkitt's lymphoma) | 3.5 | [3] |

| Clioquinol | A2780 (Ovarian cancer) | 4.2 | [3] |

| Clioquinol | HL-60 (Leukemia) | 2.8 | [3] |

| Clioquinol | K562 (Chronic myelogenous leukemia) | 3.1 | [3] |

| Clioquinol | PC-3 (Prostate cancer) | 5.6 | [3] |

| Clioquinol | DU-145 (Prostate cancer) | 6.3 | [3] |

| Clioquinol | MCF-7 (Breast cancer) | 4.8 | [3] |

| Clioquinol | MDA-MB-231 (Breast cancer) | 5.1 | [3] |

| Various Iodoquinoline Derivatives | MCF-7 (Breast cancer) | 1.91 - 5.29 | [4] |

| Various Iodoquinoline Derivatives | A549 (Lung cancer) | 1.91 - 5.29 | [4] |

| Various Iodoquinoline Derivatives | K-562 (Leukemia) | 1.91 - 5.29 | [4] |

Mechanism of Action: Inhibition of FoxM1 Signaling Pathway

One of the key mechanisms underlying the anticancer activity of Clioquinol is the inhibition of the Forkhead box M1 (FoxM1) signaling pathway.[1][2] FoxM1 is a transcription factor that plays a crucial role in cell cycle progression and is often overexpressed in various cancers.[1] Clioquinol has been shown to downregulate the expression of FoxM1 and its downstream targets, such as cdc25b, CENP-B, and survivin, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Iodoquinoline compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the iodoquinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Antimicrobial Activity of Iodoquinoline Compounds

Iodoquinoline derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in these pathogens.

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of various iodoquinoline derivatives against selected microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives | Staphylococcus aureus | 62.5 - 125 | |

| 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives | Bacillus subtilis | 62.5 - 125 | |

| 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives | Escherichia coli | 125 - 250 | |

| 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives | Pseudomonas aeruginosa | 125 - 250 | |

| 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives | Candida albicans | 62.5 - 125 | |

| Iodo-quinoline derivatives | S. epidermidis | Varies | [5] |

| Iodo-quinoline derivatives | K. pneumoniae | No effect | [5] |

| Iodo-quinoline derivatives | C. parapsilosis | Varies | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Iodoquinoline compound stock solution

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the iodoquinoline compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Neuroprotective Effects of Iodoquinoline Compounds

While research on the neuroprotective effects of iodoquinolines is less extensive compared to their anticancer and antimicrobial activities, some studies suggest their potential in mitigating neuronal damage. The broader class of quinoline and isoquinoline alkaloids has been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory and antioxidant activities.[6][7]

Potential Mechanisms of Neuroprotection

Iodoquinoline compounds may exert neuroprotective effects through the modulation of key signaling pathways involved in neuronal survival and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Activation of this pathway can protect neurons from apoptosis.[3][4][8]

-

NF-κB Pathway: This pathway plays a central role in inflammation. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines, thereby protecting neurons from inflammatory damage.[9][10][11]

Experimental Approaches for Evaluating Neuroprotective Activity

Evaluating the neuroprotective potential of iodoquinoline compounds typically involves in vitro cell-based assays using neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

Common experimental models include:

-

Oxidative stress-induced neurotoxicity: Cells are exposed to an oxidizing agent (e.g., hydrogen peroxide or 6-hydroxydopamine) in the presence or absence of the iodoquinoline compound. Cell viability is then assessed using assays like the MTT assay.

-

Amyloid-β-induced neurotoxicity: To model Alzheimer's disease, neuronal cells are treated with amyloid-β peptides, and the protective effect of the iodoquinoline compound is evaluated.

-

Measurement of reactive oxygen species (ROS): Fluorescent probes are used to quantify the levels of intracellular ROS, assessing the antioxidant capacity of the compounds.

-

Anti-inflammatory assays: The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured in response to an inflammatory stimulus in the presence of the iodoquinoline compound.

Conclusion

Iodoquinoline compounds represent a versatile class of molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging neuroprotective properties, makes them attractive candidates for further drug development. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field. Future studies should focus on elucidating the precise mechanisms of action of a broader range of iodoquinoline derivatives and exploring their efficacy and safety in preclinical and clinical settings. The continued investigation of these compounds holds promise for the development of novel therapies for a variety of diseases.

References

- 1. bds.berkeley.edu [bds.berkeley.edu]

- 2. researchhub.com [researchhub.com]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of Quinoline Carboxylic Acids: A Technical Guide for Researchers

For immediate release.

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of quinoline carboxylic acids, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for their spectroscopic data, experimental methodologies, and relevant biological pathways.

Introduction

Quinoline carboxylic acids are a class of heterocyclic organic compounds characterized by a quinoline ring system substituted with a carboxylic acid group. Their versatile chemical nature and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point in the development of new therapeutic agents. A thorough understanding of their spectroscopic characteristics is fundamental for their identification, characterization, and the elucidation of their structure-activity relationships. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid.

Data Presentation: Spectroscopic Data of Quinoline Carboxylic Acids

The following tables summarize the key spectroscopic data for the main isomers of quinoline carboxylic acid. These values are compiled from various sources and represent typical ranges and significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Proton | Quinoline-2-carboxylic acid | Quinoline-3-carboxylic acid [1] | Quinoline-4-carboxylic acid [2] |

| H-2 | - | 9.024 | 9.104 |

| H-3 | 8.3-8.5 | - | 7.773 |

| H-4 | 8.2-8.4 | 9.398 | - |

| H-5 | 7.8-8.0 | 8.159 | 8.180 |

| H-6 | 7.6-7.8 | 7.752 | 7.881 |

| H-7 | 7.5-7.7 | 7.952 | 8.000 |

| H-8 | 8.1-8.3 | 8.232 | 8.779 |

| COOH | ~13.0 | ~13.0 | ~13.0 |

Note: Data for quinoline-2-carboxylic acid is estimated based on general quinoline derivative data. The COOH proton is often broad and its chemical shift can vary with concentration and solvent.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | Quinoline-2-carboxylic acid | Quinoline-3-carboxylic acid | Quinoline-4-carboxylic acid |

| C-2 | ~150 | ~148 | ~149 |

| C-3 | ~122 | ~138 | ~120 |

| C-4 | ~138 | ~153 | ~145 |

| C-4a | ~128 | ~128 | ~129 |

| C-5 | ~129 | ~129 | ~127 |

| C-6 | ~128 | ~128 | ~128 |

| C-7 | ~130 | ~130 | ~131 |

| C-8 | ~130 | ~130 | ~130 |

| C-8a | ~148 | ~147 | ~148 |

| COOH | ~167 | ~167 | ~167 |

Note: The presented ¹³C NMR data are estimations based on known quinoline chemical shifts and substituent effects, as complete datasets for all three isomers were not available in a single source.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Vibrational Mode | Quinoline-2-carboxylic acid [3] | Quinoline-3-carboxylic acid | Quinoline-4-carboxylic acid [4][5] |

| O-H (Carboxylic Acid) | Stretching | 3400-2400 (broad) | 3300-2500 (broad) | 3436–3242 (broad) |

| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 | ~3100-3000 |

| C=O (Carboxylic Acid) | Stretching | ~1700 | ~1700 | 1724–1708 |

| C=C, C=N (Aromatic) | Stretching | 1600-1450 | 1600-1450 | 1600-1450 |

Note: The infrared spectrum of quinoline-2-carboxylic acid suggests it can exist in both a neutral form and as a zwitterion.[3]

UV-Vis Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_max) in nm

| Compound | Solvent | λ_max (nm) |

| Quinoline-4-carboxylic acid derivatives | Various | A bathochromic (red) shift is often observed with increased conjugation or substitution.[4][5] |

Note: Specific λ_max values are highly dependent on the solvent and the specific substituents on the quinoline ring.

Mass Spectrometry (MS)

Table 5: Key Fragmentation Patterns in Electron Ionization Mass Spectrometry (EI-MS) of 2-Substituted Quinoline-4-carboxylic Acids [6]

| Process | Description | Resulting Ion |

| Decarboxylation | Loss of the carboxylic acid group as COOH radical or CO₂ molecule. | [M - COOH]⁺ or [M - CO₂]⁺ |

| HCN Elimination | Loss of hydrogen cyanide from the quinoline ring. | [M - COOH - HCN]⁺ |

| Water Elimination | Loss of a water molecule. | [M - H₂O]⁺ |

| Carbon Monoxide Elimination | Loss of a carbon monoxide molecule. | [M - CO]⁺ |

Note: The molecular ion peak (M⁺) is typically observed and is often the base peak, indicating the stability of the quinoline ring system under electron impact.[6]

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of quinoline carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of quinoline carboxylic acids.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the quinoline carboxylic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The choice of solvent is critical as the acidic proton can exchange with protic solvents. DMSO-d₆ is often a good choice as it allows for the observation of the carboxylic acid proton.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent.

-

For ¹H NMR, a standard one-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence) is standard to obtain a spectrum with singlets for each carbon.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in quinoline carboxylic acids.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid quinoline carboxylic acid sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of quinoline carboxylic acids.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the quinoline carboxylic acid in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Use a cuvette filled with the pure solvent as a blank to zero the absorbance.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of each solution over a specific wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Data Processing:

-

The data is presented as a plot of absorbance versus wavelength.

-

If quantitative analysis is required, a calibration curve of absorbance at λ_max versus concentration can be constructed to determine the molar absorptivity (ε).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of quinoline carboxylic acids.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile and thermally stable compounds like many quinoline carboxylic acids, a direct insertion probe or a gas chromatograph inlet can be used.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis:

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of quinoline carboxylic acids.

Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase

Several quinoline carboxylic acid derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive target for cancer and autoimmune diseases.

References

- 1. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum [chemicalbook.com]

- 2. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. chempap.org [chempap.org]

8-Iodoquinoline-5-carboxylic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 8-Iodoquinoline-5-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of this compound and its close analog, 8-hydroxyquinoline-5-carboxylic acid (IOX1). The primary mechanism of these compounds is the inhibition of 2-oxoglutarate (2OG) dependent oxygenases, a large family of enzymes involved in various critical cellular processes, including epigenetic regulation and hypoxia sensing. This document details the molecular interactions, downstream signaling pathways, and experimental methodologies used to elucidate their function. Quantitative data on enzyme inhibition is presented for comparative analysis, and key signaling pathways are visualized to facilitate understanding.

Introduction

8-hydroxyquinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] A key member of this family, 8-hydroxyquinoline-5-carboxylic acid, also known as IOX1, has been identified as a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[3][4] These enzymes play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets.[3][5] While direct studies on this compound are less prevalent, its structural similarity to IOX1 suggests a comparable mechanism of action, primarily centered around the chelation of the active site metal ion in 2OG oxygenases. This guide will focus on the well-documented mechanism of IOX1 as a representative of this class of compounds.

Core Mechanism of Action: Inhibition of 2-Oxoglutarate (2OG) Dependent Oxygenases

The primary mechanism of action for IOX1 and its analogs is the competitive inhibition of 2-oxoglutarate (2OG) dependent oxygenases.[3] These enzymes utilize a ferrous iron (Fe(II)) cofactor, molecular oxygen, and 2OG to catalyze hydroxylation and demethylation reactions on a variety of substrates, including proteins and nucleic acids.[3]

IOX1 inhibits these enzymes by chelating the active site Fe(II) ion, thereby preventing the binding of 2-oxoglutarate and subsequent catalytic activity.[6] The 8-hydroxyl group and the adjacent nitrogen atom of the quinoline ring are crucial for this metal chelation.[7]

An intriguing and less common aspect of IOX1's inhibitory mechanism is its ability to induce the translocation of the active site iron ion in some 2OG oxygenases.[3][4] This ligand-induced metal movement represents a novel mode of enzyme inhibition that can be exploited for the development of new therapeutic agents.[3][4]

Key Biological Targets and Downstream Effects

The broad-spectrum inhibitory activity of IOX1 affects multiple families of 2OG oxygenases, leading to significant downstream cellular consequences.

Inhibition of Histone Demethylases (KDMs)

IOX1 is a potent inhibitor of several Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[6][8] KDMs are responsible for removing methyl groups from histone tails, a key process in epigenetic regulation. By inhibiting KDMs, IOX1 can lead to an increase in histone methylation levels, such as H3K9me3, which is associated with transcriptional repression.[9][10] This modulation of the epigenetic landscape can alter gene expression patterns and affect cellular processes like proliferation and differentiation.[9][10]

Inhibition of Hypoxia-Inducible Factor (HIF) Hydroxylases

IOX1 also inhibits prolyl hydroxylase domain (PHD) enzymes and factor inhibiting HIF (FIH), which are the key regulators of the hypoxia-inducible factor (HIF) transcription factor.[3] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for proteasomal degradation.[11][12][13] By inhibiting PHDs, IOX1 prevents HIF-1α degradation, leading to its stabilization and accumulation even under normal oxygen levels.[14] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of genes involved in the cellular response to hypoxia, such as those promoting angiogenesis and glycolysis.[11]

Quantitative Data: Enzyme Inhibition

The inhibitory potency of IOX1 has been quantified against a range of 2-oxoglutarate dependent oxygenases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Enzyme Target | IC50 (µM) | Reference |

| KDM2A | 1.8 | [8] |

| KDM3A | 0.1 | [8][15] |

| KDM4A | 0.6 | [15] |

| KDM4C | 0.6 | [8] |

| KDM4E | 2.3 | [8] |

| KDM6B | 1.4 | [8] |

| PHD2 | - | [15] |

| FIH | - | [3] |

| ALKBH5 | - | [8][16] |

Note: Specific IC50 values for PHD2, FIH, and ALKBH5 were not consistently found in a readily comparable format across the search results, though they are established targets.

Signaling Pathway Visualizations

To illustrate the mechanism of action of 8-hydroxyquinoline-5-carboxylic acid (IOX1), the following diagrams depict the key signaling pathways affected by its inhibitory activity.

Caption: HIF-1α Stabilization Pathway by IOX1.

Caption: Inhibition of Histone Demethylation by IOX1.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of IOX1 as a 2OG oxygenase inhibitor.

2-Oxoglutarate Oxygenase Inhibition Assay (AlphaScreen)

This high-throughput screening assay is commonly used to measure the inhibitory activity of compounds against 2OG oxygenases.[6][15][16]

Principle: The assay detects the product of the enzymatic reaction (e.g., a demethylated histone peptide) using antibody-coated acceptor beads and streptavidin-coated donor beads that bind to a biotinylated substrate. When the donor and acceptor beads are in close proximity, a chemiluminescent signal is generated upon excitation. Enzyme inhibition results in a decreased signal.

General Protocol:

-

Reagent Preparation: All reagents are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 0.1% BSA, pH 7.5, supplemented with 0.01% Tween20).[15][16]

-

Reaction Mixture: The enzymatic reaction is typically performed in a 384-well plate and includes the enzyme, a biotinylated substrate peptide, Fe(II), ascorbate, and 2-oxoglutarate at concentrations near their apparent Km values.[3][16]

-

Inhibitor Addition: The test compound (e.g., IOX1) is added at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated and incubated at room temperature.

-

Quenching: The reaction is stopped by the addition of a quenching agent like EDTA.[16]

-

Detection: AlphaScreen donor and acceptor beads, pre-incubated with a product-specific antibody, are added.

-

Signal Reading: After incubation in the dark, the plate is read on a suitable plate reader.

-

Data Analysis: IC50 values are calculated by normalizing the data against DMSO controls.[15][16]

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if a compound has bound to its target.

Western Blotting for HIF-1α Stabilization

This method is used to assess the effect of inhibitors on the HIF-1α protein levels in cells.

Principle: Cells are treated with the inhibitor, and whole-cell lysates are subjected to SDS-PAGE and immunoblotting with an antibody specific for HIF-1α.

General Protocol:

-

Cell Culture and Treatment: Cells (e.g., HeLa) are cultured and treated with the test compound for a specified period.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody against HIF-1α, followed by a secondary antibody conjugated to a detectable marker.

-

Detection: The signal is detected using an appropriate imaging system.

Synthesis of 8-Hydroxyquinoline-5-carboxylic Acid Derivatives

The synthesis of 8-hydroxyquinoline derivatives often involves multi-step procedures. A general approach for creating the 8-hydroxyquinoline-5-carboxylic acid scaffold can involve the formylation and subsequent oxidation of an 8-hydroxyquinoline precursor.[7] For iodo-substituted derivatives, electrophilic iodination of the quinoline ring is a common strategy.[17][18]

Caption: General Synthetic Workflow for IOX1 and its Iodo-derivative.

Conclusion

This compound and its close analog, IOX1, are potent inhibitors of 2-oxoglutarate dependent oxygenases. Their mechanism of action, centered on the chelation of the active site Fe(II) ion, leads to the modulation of critical cellular pathways, including epigenetic regulation and the hypoxia response. The broad-spectrum activity of these compounds makes them valuable research tools and promising scaffolds for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. Further investigation into the specific activities and potential off-target effects of iodo-substituted derivatives will be crucial for their advancement as clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Inhibition of 2-oxoglutarate dependent oxygenases. | Department of Chemistry [chem.ox.ac.uk]

- 6. IOX1 | Structural Genomics Consortium [thesgc.org]

- 7. 8-Hydroxy-isoquinoline-5-carboxylic acid | 1823359-54-1 | Benchchem [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of demethylase by IOX1 modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IOX1, a JMJD2A inhibitor, suppresses the proliferation and migration of vascular smooth muscle cells induced by angiotensin II by regulating the expression of cell cycle-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 12. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stabilization of hypoxia-inducible factor-1alpha protein in hypoxia occurs independently of mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. IOX1 | Histone Demethylase | TargetMol [targetmol.com]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Potential Research Applications of 8-Iodoquinoline-5-carboxylic acid: A Technical Guide

Disclaimer: Direct research on 8-Iodoquinoline-5-carboxylic acid is limited. This guide extrapolates potential applications based on the well-documented activities of structurally related quinoline and isoquinoline derivatives, particularly the isomeric 8-hydroxyquinoline-5-carboxylic acid (IOX1) and other halogenated quinolines. The 8-hydroxyquinoline core is a recognized "privileged scaffold" in medicinal chemistry, suggesting a high potential for biological activity.[1]

Introduction to the Quinoline Scaffold

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Their planar structure allows for interactions with various biological targets, including enzymes and nucleic acids. The introduction of different functional groups, such as halogens and carboxylic acids, can significantly modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This compound, the subject of this guide, combines the quinoline core with an iodine atom at position 8 and a carboxylic acid at position 5. While direct experimental data is sparse, its structural similarity to potent bioactive molecules allows for the formulation of strong hypotheses regarding its potential research applications.

Potential as an Inhibitor of 2-Oxoglutarate (2OG) Dependent Oxygenases